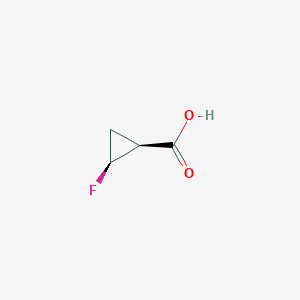

(1S,2S)-2-fluorocyclopropanecarboxylic acid

Descripción

(1S,2S)-2-Fluorocyclopropanecarboxylic acid (CAS: 127199-14-8) is a chiral cyclopropane derivative with a fluorine substituent at the C2 position and a carboxylic acid group at C1. Its molecular formula is C₄H₅FO₂ (MW: 104.08 g/mol), and it adopts a cis-configuration due to its stereochemistry . This compound is synthesized via enantioselective methods, including chiral rhodium-catalyzed reactions and microbial resolution, ensuring high enantiomeric purity (up to 98% e.e.) . It serves as a key intermediate in pharmaceuticals, notably in quinolone antibiotics like sitafloxacin .

Propiedades

IUPAC Name |

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262266 | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-14-8, 105919-34-4 | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Fluorocyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Raney Nickel-Mediated Reduction

A scalable route to racemic 2-fluorocyclopropanecarboxylic acid involves the hydrogenolysis of 2-halo-2-fluorocyclopropanecarboxylic acids (X = Cl, Br, I) using Raney nickel. The reaction proceeds in aqueous NaOH (5–35 wt%) at 30–40°C, achieving 99.5% conversion and 92.4% yield (Example 1,).

Typical Conditions :

-

Substrate : 2-Chloro-2-fluorocyclopropanecarboxylic acid

-

Catalyst : Raney nickel (5–10 wt% relative to substrate)

-

Base : 20% NaOH aqueous solution

The cis selectivity arises from steric hindrance during adsorption of the substrate onto the nickel surface. Post-reduction acidification (pH ≤2) and extraction with diethyl ether isolate the product.

Resolution of Racemates

The racemic cis-isomer mixture (cis/trans = 1.2:1) is resolved via chiral column chromatography or enzymatic kinetic resolution using lipase B from Candida antarctica. The latter method achieves 98% ee for (1S,2S)-enantiomer but requires additional steps, reducing overall yield to 65–70%.

Two-Step Oxidative Rearrangement

Baeyer-Villiger Oxidation and Hydrolysis

A patent-derived method synthesizes 1-fluoro-cyclopropane-1-carboxylic acid via oxidation of 1-fluoro-cyclopropyl phenyl ketones with m-chloroperbenzoic acid (mCPBA), followed by base hydrolysis (Figure 2). Although this route primarily yields the 1-fluoro isomer, modifying the starting ketone’s substituents (e.g., 4-chlorophenyl) enables access to 2-fluorinated analogs through regioselective rearrangements.

Key Steps :

-

Oxidation : mCPBA in dichloromethane at 0°C, 12 h (Yield: 78–85%).

-

Hydrolysis : 2M NaOH at reflux, followed by HCl acidification (Overall Yield: 70–75%).

Limitations include poor stereocontrol, necessitating downstream enantiopurification.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | ee (%) | Cis/Trans | Scalability |

|---|---|---|---|---|---|

| Rhodium Catalysis | Rh₂(S-DOSP)₄ | 85–92% | 88–94 | N/A | Moderate |

| Raney Nickel | Raney Ni | 92.4% | Racemic | 1.2:1 | High |

| Oxidative Rearrangement | mCPBA/NaOH | 70–75% | N/A | N/A | Low |

The rhodium method excels in stereoselectivity but faces cost barriers due to precious metal catalysts. Raney nickel hydrogenation offers industrial scalability but requires resolution steps. Oxidative rearrangement is limited to specific isomers but provides a shortcut for non-chiral applications.

Análisis De Reacciones Químicas

Types of Reactions: (1S,2S)-2-fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1S,2S)-2-fluorocyclopropanecarboxylic acid has been investigated for its potential in drug development. Its structural features allow it to serve as a building block for various pharmaceutical compounds.

-

Case Study: Antiviral Agents

Research has shown that derivatives of cyclopropanecarboxylic acids exhibit antiviral properties. A study demonstrated that modifications to the cyclopropane structure could enhance the efficacy of antiviral agents against viruses such as HIV and HCV . -

Case Study: Anticancer Activity

Another study highlighted the compound's role in synthesizing novel anticancer agents. The incorporation of fluorinated cyclopropane moieties into drug candidates was associated with improved selectivity and potency against cancer cell lines .

Agrochemicals

The compound's unique properties are also beneficial in the development of agrochemicals, particularly pesticides and herbicides.

- Research Findings: Herbicide Development

A study evaluated the herbicidal activity of various fluorinated cyclopropanecarboxylic acid derivatives. Results indicated that certain derivatives exhibited significant herbicidal activity against a range of weed species, suggesting their potential as effective agricultural chemicals .

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and advanced materials.

- Case Study: Polymer Synthesis

Researchers have explored the use of this compound in creating fluorinated polymers with enhanced thermal stability and chemical resistance. The incorporation of cyclopropane units into polymer backbones has been shown to improve mechanical properties .

Data Tables

| Application Area | Specific Use Case | Findings/Impacts |

|---|---|---|

| Medicinal Chemistry | Antiviral Agents | Enhanced efficacy against HIV/HCV |

| Anticancer Activity | Improved selectivity and potency against cancer cells | |

| Agrochemicals | Herbicide Development | Significant activity against various weed species |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and chemical resistance |

Mecanismo De Acción

The mechanism of action of (1S,2S)-2-fluorocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The cyclopropane ring provides rigidity to the molecule, which can enhance its stability and specificity in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(1R,2S)-2-Fluorocyclopropanecarboxylic Acid (Trans Isomer)

- CAS : 167073-08-7

- Molecular Formula : C₄H₅FO₂ (MW: 104.08 g/mol)

- Stereochemistry : Trans-configuration .

- Physical Properties :

- Applications : Used in asymmetric synthesis and as a building block for antibacterial agents .

Racemic 2-Fluorocyclopropanecarboxylic Acid

Fluorinated Derivatives

(1S)-2,2-Difluorocyclopropane-1-carboxylic Acid

- CAS : 1883301-82-3

- Molecular Formula : C₄H₄F₂O₂ (MW: 138.07 g/mol).

- Structure : Contains two fluorine atoms at C2, increasing electronegativity and acidity of the carboxylic group.

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals where enhanced electron-withdrawing effects are required .

(1S,2S)-1-Amino-2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

- CAS : 1211582-12-5

- Molecular Formula: C₅H₆F₃NO₂ (MW: 193.10 g/mol).

- Structure: Features an amino group and a trifluoromethyl group, altering basicity and reactivity.

- Applications: Potential use in peptide mimetics or enzyme inhibitors due to its multifunctional groups .

Physicochemical Properties Comparison

Actividad Biológica

(1S,2S)-2-fluorocyclopropanecarboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a carboxylic acid functional group contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 104.08 g/mol. The cyclopropane ring introduces rigidity, while the fluorine atom can enhance lipophilicity and reactivity. These characteristics suggest potential applications in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅FO₂ |

| Molecular Weight | 104.08 g/mol |

| Functional Groups | Carboxylic acid, Fluorine |

| Structural Features | Cyclopropane ring |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom and the formation of the cyclopropane structure. Common methods include:

- Dehalogenation Reactions : Utilizing reducing agents to convert halogenated precursors into the desired fluorinated product .

- Fluorination Techniques : Employing reagents such as DAST (Diethylaminosulfur trifluoride) for selective fluorination at specific positions on the cyclopropane ring .

Pharmacological Properties

Research indicates that compounds containing fluorinated cyclopropane structures exhibit various biological activities, including:

- Antibacterial Activity : this compound has been studied for its potential as an antibacterial agent, particularly when incorporated into quinolone derivatives . These derivatives have shown strong antibacterial effects while maintaining safety profiles.

- Neuroprotective Effects : Preliminary studies suggest that fluorinated compounds can modulate neuro-excitotoxicity pathways, potentially offering protective effects against conditions like glutamate-induced excitotoxicity in neuronal cultures .

- Inhibition of Tumor Growth : Some analogues of cyclopropanecarboxylic acids have demonstrated cytotoxic effects against tumor cell lines, indicating possible applications in cancer therapy .

Case Studies

- Antibacterial Efficacy :

- Neuroprotective Mechanisms :

-

Cytotoxicity Studies :

- Studies assessing rigid analogues of flavone indicated that certain derivatives could induce cytotoxicity at high concentrations while stimulating macrophages to exhibit tumoricidal properties . This highlights the potential for developing new therapeutic agents based on the structural framework provided by this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S)-2-fluorocyclopropanecarboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves cyclopropanation using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II)) under controlled temperatures (-20°C to 25°C). Difluoromethylation can be achieved via nucleophilic substitution with fluorinating agents like DAST (diethylaminosulfur trifluoride). Yields vary (40–70%) depending on steric and electronic factors; optimizing solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading is critical .

- Key Data :

Q. How can the purity and stereochemical configuration of this compound be validated?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA (95:5) mobile phase to resolve enantiomers .

- NMR : Analyze and coupling constants (e.g., and ) to confirm cis/trans configurations. For (1S,2S)-isomer, ≈ 20–25 Hz .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or dimerization .

- Waste Disposal : Neutralize with aqueous bicarbonate before incineration by certified waste handlers .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of fluorocyclopropane derivatives in ring-opening reactions?

- Methodological Answer :

- The strained cyclopropane ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols). The (1S,2S)-configuration directs attack at the less hindered carbon, confirmed via NMR monitoring .

- Computational studies (DFT) predict transition states; experimental kinetic data (e.g., Arrhenius plots) validate steric vs. electronic effects .

Q. What strategies resolve contradictions in reported biological activities of enantiomers?

- Methodological Answer :

- Enantioselective Assays : Test (1S,2S) vs. (1R,2R) isomers in enzyme inhibition (e.g., cyclooxygenase) using fluorescence polarization .

- Metabolic Stability Studies : Compare pharmacokinetics in hepatic microsomes; fluorination at C2 reduces metabolic degradation in (1S,2S)-isomer .

- Literature Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify assay-specific variables (e.g., buffer pH, co-solvents) .

Q. How can mechanistic insights into fluorocyclopropane carboxylate bioisosterism guide drug design?

- Methodological Answer :

- Structural Analog Screening : Replace carboxylic acid with tetrazole or acyl sulfonamide to enhance membrane permeability (logP optimization) .

- MD Simulations : Model interactions with target proteins (e.g., GPCRs) to assess fluorocyclopropane’s rigidity vs. flexibility .

- In Vivo Efficacy : Use transgenic models to evaluate if the (1S,2S)-isomer improves BBB penetration vs. non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Degradation : Stability assays (HPLC tracking) show decomposition at pH < 3 due to ring-opening, but discrepancies arise from buffer choice (e.g., HCl vs. TFA) .

- Isolation Artifacts : Some studies use lyophilization, which may accelerate hydrolysis; alternative methods like freeze-drying under argon improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.